comB protein
Description
Properties
CAS No. |
127187-58-0 |
|---|---|
Molecular Formula |
C9H10IN |
Synonyms |
comB protein |
Origin of Product |
United States |
Molecular Classification and Genomic Organization of Comb Protein Systems
Identification of ComB Proteins as Components of DNA Uptake Machinery
The discovery of the ComB system was pivotal in understanding the unique mechanism of natural competence in H. pylori. Unlike many other competent bacteria that utilize a Type 4 Pilus (T4P) for DNA internalization, H. pylori employs this T4SS-related machinery. This distinction underscores the diverse evolutionary strategies bacteria have developed for horizontal gene transfer.
ComB Operon Structure and Gene Organization
The genes encoding the ComB protein system in Helicobacter pylori are organized into two distinct operons: comB2-B4 and comB6-B10. This genomic arrangement is a conserved feature and is essential for the coordinated expression and assembly of the DNA uptake apparatus. The nomenclature of the ComB proteins is based on their orthologs in the A. tumefaciens VirB/VirD4 system.
The comB2-B4 operon includes genes encoding a putative ATPase, ComB4, which is thought to power the transport process. The larger comB6-B10 operon encodes for the structural components that form the channel spanning the bacterial cell envelope. Studies have shown that the expression levels of the comB6-B10 operon can be a limiting factor for the efficiency of natural transformation in H. pylori researchgate.net.
| Operon | Genes | General Function |
|---|---|---|
| comB2-B4 | comB2, comB3, comB4 | Includes the ATPase component (ComB4) for energizing the system. |
| comB6-B10 | comB6, comB7, comB8, comB9, comB10 | Encode for the structural components of the secretion channel. |
Divergence and Conservation of ComB Homologs across Bacterial Species
While the DNA uptake machinery is a conserved process in many bacteria, the specific proteins involved can vary significantly. The ComB system of H. pylori, which utilizes a T4SS-like apparatus, is a prime example of this divergence. Most other naturally transformable bacteria employ proteins homologous to the Type 4 Pilus machinery for the initial uptake of DNA.
It is important to note that the term "ComB" has been used in the context of other bacteria, such as Acinetobacter sp. BD413, where it refers to a gene required for natural transformation but shows similarity to type IV pilins rather than T4SS components nih.gov. This highlights the convergent evolution of gene nomenclature and the need for careful distinction based on homology and function.
Homology with Type IV Secretion Systems (T4SS)
The this compound system is classified as a Type IV Secretion System based on the significant sequence and structural homology of its components to the well-characterized VirB/VirD4 T4SS of Agrobacterium tumefaciens. T4SSs are versatile molecular machines involved in the transport of macromolecules such as proteins and DNA across the cell envelope.
Structural and Functional Analogies to VirB/VirD4 Proteins
The components of the ComB system have clear structural and functional counterparts in the VirB/VirD4 system. This homology allows for a predictive model of the ComB machinery's architecture and function. For instance, the ATPases of the T4SS, including ComB4, are analogous to VirB4 and VirB11, providing the energy for substrate translocation. The core complex, which forms the channel, is composed of proteins homologous to VirB7, VirB9, and VirB10.
The crystal structure of H. pylori's ComB10 reveals a fold that is likely conserved among all VirB10 proteins, establishing it as a prototype for the periplasmic domains of this protein family researchgate.net. This structural conservation suggests a similar mechanism for forming the outer membrane channel.
Identification of Specific this compound Orthologs (e.g., ComB4, ComB7, ComB8, ComB9, ComB10)
Several key ComB proteins have been identified as direct orthologs of the VirB/VirD4 system components, and their putative roles in the DNA uptake process have been delineated based on this homology.
ComB4: This protein is the ATPase of the ComB system, homologous to the VirB4 and VirB11 ATPases. It is believed to power the retraction of a pseudopilus-like structure, which in turn translocates the bound DNA into the periplasm.
ComB7, ComB9, and ComB10: These proteins are thought to form the outer membrane complex of the T4SS. Based on the structure of the homologous VirB/VirD4 system, they likely assemble into a channel through which the DNA passes. The crystal structure of ComB10 supports its role as a core component of this channel researchgate.netnih.gov.
ComB6 and ComB8: These proteins are predicted to be located in the inner membrane, forming part of the complex that connects the outer membrane channel to the cytoplasm. The expression levels of ComB8 and ComB10 have been shown to correlate with the rate of DNA transport across the outer membrane nih.gov.
| This compound | VirB/VirD4 Ortholog | Proposed Function |
|---|---|---|
| ComB4 | VirB4/VirB11 | ATPase; provides energy for DNA translocation. |
| ComB7 | VirB7 | Components of the outer membrane channel. |
| ComB9 | VirB9 | |
| ComB10 | VirB10 | |
| ComB8 | VirB8 | Inner membrane component of the secretion apparatus. |
Functional Roles of Comb Proteins in Dna Transformation
General Mechanism of Extracellular DNA Binding and Uptake
The uptake of DNA from the environment is a multi-step process that involves the binding of DNA to the cell surface, its translocation across the outer membrane into the periplasm, and subsequent transport into the cytoplasm. The ComB system is primarily responsible for the initial stages of this process.
The ComB system forms a channel that spans the bacterial cell envelope, facilitating the transport of DNA from the extracellular space across the outer membrane and into the periplasmic space. pnas.orgfrontiersin.org This translocation is the first critical step in the DNA uptake pathway. In H. pylori, the ComB T4SS is essential for transporting double-stranded DNA (dsDNA) into the periplasm. pnas.org Once in the periplasm, the DNA is then handed off to other proteins, such as ComH, which guide it to the inner membrane channel, ComEC, for transport into the cytoplasm. frontiersin.orgnih.govresearchgate.net The ComB apparatus is thought to form a bridge between the outer and inner membranes, with components like ComB7, ComB9, and ComB10 potentially forming an outer membrane complex, while ComB3, ComB4, ComB6, and ComB8 are associated with the inner membrane. frontiersin.orgasm.org
The ComB system is capable of transporting double-stranded DNA (dsDNA) through the outer membrane. frontiersin.org This has been visualized using fluorescent dyes that intercalate into dsDNA. frontiersin.org While the system is known to handle dsDNA, it is currently unknown whether single-stranded DNA (ssDNA) can also serve as a substrate for the ComB system, a capability observed in analogous type IV pilus systems in other bacteria like Neisseria. frontiersin.orgnih.govasm.org The transport of dsDNA across the outer membrane by the ComB system is characterized by high velocity and the capacity to import large DNA fragments, potentially up to a full chromosome equivalent. nih.govasm.org
Specific Contributions of Individual ComB Components
ComB4 is a crucial component of the ComB system, functioning as an ATP-dependent ATPase. hawaii.edu This means it hydrolyzes ATP to provide the energy required for the DNA translocation process. ebi.ac.ukjax.org The energy released from ATP hydrolysis is thought to power the retraction of pilin (B1175004) subunits, which in turn pulls the bound DNA into the periplasm. frontiersin.org ComB4 is considered a putative ATPase with similarities to VirB4 from the Agrobacterium tumefaciens VirB system. hawaii.edu Its ATPase activity is essential not only for energizing DNA transport but also potentially for the biogenesis and assembly of the ComB complex itself. pnas.org
ComB2 is hypothesized to be a pilin-like subunit of the ComB complex. frontiersin.org In this proposed model, ComB2 would be located on the bacterial surface and play a direct role in the initial binding of extracellular dsDNA. frontiersin.org This is analogous to the function of the VirB2 pilin in the A. tumefaciens T4SS, which has been shown to interact directly with DNA. frontiersin.org Following binding, the retraction of these ComB2 pilin subunits, powered by the ATPase activity of ComB4, would facilitate the translocation of the DNA into the periplasmic space. frontiersin.org However, it is important to note that whether the ComB system forms an extended pilus structure or a shorter "stump structure" is still under investigation. asm.org
ComB8, ComB9, ComB10: Essentiality for Competence Development and Membrane Channel Formation
The development of natural competence for DNA transformation in bacteria such as Helicobacter pylori is a complex process reliant on a specialized machinery for DNA uptake. Central to this machinery is the ComB protein complex, which functions as a type IV secretion system (T4SS) dedicated to the transport of exogenous DNA across the bacterial cell envelope. nih.govnih.gov Within this system, the proteins ComB8, ComB9, and ComB10 are of paramount importance, demonstrating absolute essentiality for the establishment of a competent state. nih.govnii.ac.jpasm.org
Research has unequivocally demonstrated that each of these three proteins—ComB8, ComB9, and ComB10—is indispensable for natural transformation. nih.gov Deletion or mutation of the genes encoding any of these proteins results in a complete loss of transformation competence, a finding confirmed through complementation studies where restoring the respective gene function rescued the competent phenotype. nih.gov This highlights their fundamental, non-redundant roles in the DNA uptake process. The expression levels of ComB8 and ComB10 have been shown to correlate with transformation rates, and overexpression of the operon containing their genes can lead to increased competence, suggesting that the availability of this complex is a limiting factor for transformation efficiency. researchgate.netresearchgate.net
These proteins show significant sequence and structural homology to core components of the VirB T4SS in Agrobacterium tumefaciens, which is a well-characterized system for macromolecular transport. nih.gov This homology provides a framework for understanding their functions. ComB8, ComB9, and ComB10 are believed to assemble into a core transmembrane complex that forms the channel through which DNA traverses the bacterial membranes. nih.gov
| Protein | Homolog in A. tumefaciens | Cellular Localization | Proposed Function | Essentiality for Competence |
| ComB8 | VirB8 | Inner Membrane/Periplasm | Component of the core transmembrane channel complex; protein-protein interactions. | Absolutely Essential nih.gov |
| ComB9 | VirB9 | Outer Membrane/Periplasm | Forms a multimeric ring in the outer membrane, a key part of the secretion channel. | Absolutely Essential nih.gov |
| ComB10 | VirB10 | Inner & Outer Membrane | Spans the periplasm, linking the inner and outer membrane components of the channel. nih.govebi.ac.uk | Absolutely Essential nih.gov |
ComB8, ComB9, and ComB10 are thought to be tightly associated with the bacterial membranes, collectively forming a proteinaceous bridge that spans the periplasm, connecting the inner and outer membranes. nih.gov ComB10, specifically, is an outer membrane-associated protein that is considered a core subunit of this bacterial T4SS. ebi.ac.uk Structural studies of its C-terminal periplasmic domain reveal a structure that likely participates in crucial protein-protein interactions to stabilize the channel architecture. ebi.ac.uk The entire complex, composed of ComB8, ComB9, and ComB10, is thought to constitute the fundamental pore or channel through which transforming DNA is translocated from the extracellular environment into the periplasm, representing a critical step in the journey of foreign DNA into the bacterial cell. nih.govresearchgate.netresearchgate.net
Structural Organization and Assembly of the Comb Protein Complex
Architecture of the ComB Transport Pore
The ComB complex constructs a channel through both the outer and inner membranes of Gram-negative bacteria, creating a continuous path for DNA translocation from the environment into the periplasm. This transport pore is a sophisticated assembly of multiple ComB proteins, each with a designated role in the structure and function of the channel.
The outer membrane channel is a critical component that forms the initial entry point for DNA. It is composed of proteins that fold into a β-barrel structure, a common feature of outer membrane proteins in Gram-negative bacteria. This structure creates a pore through which molecules can pass.
Research suggests that ComB7, ComB9, and ComB10 are key components of this outer membrane channel. While the exact stoichiometry and arrangement are still under investigation, it is believed that these proteins oligomerize to form the pore. ComB10, in particular, is thought to be a central component, belonging to the TrbI/VirB10 family of proteins which are known to form channels in type IV secretion systems.
The ComB complex is anchored to the inner membrane and forms a bridge across the periplasmic space to connect with the outer membrane channel. This structural linkage is vital for the stability and function of the entire transport apparatus.
Subcellular Localization of ComB Proteins
The proper functioning of the ComB complex is contingent upon the correct subcellular localization of its individual protein components. Each protein must be targeted to its specific location within the cell envelope—the cytoplasm, cytoplasmic membrane, periplasm, or outer membrane—to assemble into the final functional complex.
The periplasm is the space between the inner and outer membranes in Gram-negative bacteria. Several ComB proteins, or significant portions of them, reside in this compartment. ComB9 is believed to be a periplasmic protein, where it may play a role in guiding the DNA through the periplasm or in stabilizing the interaction between the inner and outer membrane components of the complex. The major portion of the ComB10 protein also extends into the periplasm, forming the bridge that connects the two membranes.
Several ComB proteins are anchored in the cytoplasmic (inner) membrane. This anchoring is typically achieved through one or more transmembrane helices. ComB8 is predicted to be an integral inner membrane protein, firmly embedding it within the lipid bilayer. The N-terminus of ComB10 is also thought to be anchored in the cytoplasmic membrane, with the rest of the protein extending into the periplasm. uniprot.org This anchoring is crucial for the stability of the complex and for transmitting signals or energy from the cytoplasm to the transport machinery.
ComB7 is believed to be a lipoprotein, which means it is modified with a lipid anchor. wikipedia.org This lipid modification allows the protein to be attached to a membrane. In prokaryotes, lipoproteins can be localized to either the inner or outer membrane. ebi.ac.uk In the context of the ComB complex, ComB7 is likely associated with the outer membrane, where it contributes to the formation of the DNA transport channel. The lipid anchor helps to secure ComB7 within the outer membrane, allowing it to interact with other ComB proteins to form the functional pore.
Insights into Protein-Protein Interactions within the ComB Complex
The assembly of the ComB complex into a functional transmembrane channel for DNA transport is governed by a series of specific protein-protein interactions. The ComB gene cluster encodes several key proteins, including the structural components ComB7, ComB8, ComB9, and ComB10, as well as the ATPase ComB4. These subunits are localized to different cellular compartments, with ComB9 identified as a periplasmic protein tightly associated with the membrane, and ComB10 being anchored in the cytoplasmic membrane with its substantial periplasmic portion containing a putative coiled-coil domain. nih.gov
Homomeric and Heteromeric Assembly of ComB Subunits
The formation of the ComB complex relies on both homomeric (interactions between identical subunits) and heteromeric (interactions between different subunits) assemblies. While the complete interaction map of the ComB structural proteins is still under investigation, key interactions have been identified that provide a framework for the complex's architecture.
High-throughput yeast two-hybrid (htY2H) screens have been instrumental in mapping the protein-protein interaction network of H. pylori. nih.govnih.gov These studies have provided valuable, albeit not exhaustive, insights into the connectivity of the ComB proteins.
A significant finding has been the biochemical confirmation of a heteromeric interaction between ComB10 and the ATPase ComB4 . nih.gov This interaction is critical as it likely couples the energy-providing motor of the complex (ComB4) to the structural core that forms the channel.
While direct experimental evidence for homomeric interactions of the structural ComB subunits from targeted studies is not extensively detailed in the current literature, the formation of larger protein complexes often involves self-association of subunits to form oligomeric structures. It is plausible that subunits like ComB9 and ComB10 engage in homomeric interactions to form multimeric rings or filaments that constitute parts of the secretion channel, a common feature in type IV secretion systems. However, specific studies confirming such interactions for the ComB complex are needed to solidify this hypothesis. The tight membrane association of the ComB protein complex as a whole suggests a stable assembly of its various components. nih.gov
The following table summarizes the known and putative interactions of the ComB subunits:
| Interacting Protein 1 | Interacting Protein 2 | Interaction Type | Evidence |
|---|---|---|---|
| ComB10 | ComB4 | Heteromeric | Biochemically confirmed via high-throughput yeast two-hybrid (htY2H) studies. nih.gov |
| ComB Subunits (e.g., ComB9, ComB10) | Same Subunit | Homomeric (Putative) | Inferred from the common architecture of type IV secretion systems where subunits often form oligomeric structures. |
Putative Coiled-Coil Domains (e.g., in ComB10)
A notable structural feature within the ComB complex is the presence of a putative coiled-coil domain in the periplasmic region of ComB10. nih.gov Coiled-coil motifs are common protein-protein interaction domains characterized by the intertwining of two or more alpha-helices. These domains are known to play crucial roles in the oligomerization and stabilization of protein complexes.
The strategic location of the coiled-coil domain of ComB10 in the periplasm suggests its involvement in mediating crucial interactions for the assembly and stability of the ComB apparatus. This domain could facilitate:
Homomeric interactions: The coiled-coil domain of one ComB10 molecule could interact with the same domain on another ComB10 molecule, leading to the formation of ComB10 dimers or higher-order oligomers. This self-assembly would be a critical step in building the core channel structure.
Heteromeric interactions: The coiled-coil domain could also serve as a docking site for other ComB subunits, such as the periplasmic ComB9, thereby tethering different components of the complex together and ensuring its structural integrity.
The following table outlines the characteristics and potential functions of the coiled-coil domain in ComB10:
| Protein | Domain | Location | Putative Function in Assembly |
|---|---|---|---|
| ComB10 | Coiled-Coil Domain | Periplasm | Mediating homomeric and/or heteromeric protein-protein interactions essential for the structural integrity and assembly of the ComB complex. nih.gov |
Regulatory Mechanisms of Comb Protein Expression and Activity
Transcriptional and Translational Control of ComB Genes
The regulation of ComB protein levels primarily occurs at the transcriptional and translational stages. Control mechanisms ensure that the comB gene is expressed at appropriate times and levels to support DNA uptake.
Regulation by Growth Phase (e.g., in Acinetobacter sp. BD413)
In several bacterial species, the development of natural competence, and consequently the expression of competence genes like comB, is tightly linked to the bacterial growth phase. Studies on Acinetobacter sp. BD413 (now known as Acinetobacter baylyi) have provided significant insights into this regulation. Competence induction in Acinetobacter sp. BD413 is strictly regulated and depends on the growth phase nih.gov.
Transcriptional analysis of the comB gene in Acinetobacter sp. BD413 has revealed a growth-phase-dependent expression pattern. Increased expression of comB transcripts was observed during prolonged exponential growth and into the stationary phase nih.gov. Another study indicated that comB transcriptional activation is growth phase dependent, showing a slight peak after dilution into fresh medium, followed by a decrease, and then resuming to a constant and high level of transcription in the late stationary phase oup.com. These findings suggest that the DNA uptake machinery, including the ComB complex, is likely present at higher levels as cells approach or enter stationary phase oup.com.
While comB transcription shows this pattern, the transcription and synthesis of another pilin-like competence factor, ComP, in Acinetobacter sp. BD413 were found to be maximal in the late stationary growth phase, whereas competence itself was induced immediately after inoculation of a stationary-phase culture into fresh medium nih.gov. This suggests that the timing of competence induction may not always directly correlate with the peak transcription of all competence genes, implying potential post-transcriptional or post-translational regulatory layers, or that the machinery assembled during stationary phase is activated upon entry into fresh medium.
Correlation between ComB Gene Expression Levels and Transformation Capacity
The level of comB gene expression has been investigated for its correlation with the cell's capacity for natural transformation. In Helicobacter pylori, studies have shown a positive correlation between transformation frequencies and ComB expression levels in both wild-type isolates and certain mutants researchgate.net. For instance, mutants with persistent DNA strand breaks showed increased transformation capacity, which correlated with increased expression of comB gene transcripts researchgate.net. The analysis of several wild-type H. pylori isolates also indicated a positive correlation between transformation frequencies, DNA foci formation, and comB expression in most cases researchgate.net. These results suggest that the amount of the outer membrane ComB complex could be a limiting factor determining the DNA uptake capacity of the cell researchgate.net.
Conversely, in Acinetobacter, some studies have indicated that the transcription of competence genes, including comB and comP, did not directly correlate with the observed transformation pattern oup.com. This highlights potential species-specific differences in the regulatory networks governing competence and the precise role of ComB expression levels in determining transformation efficiency.
Table 1: Correlation between ComB Expression and Transformation
| Species | Correlation with Transformation Capacity | Notes | Source |
| Helicobacter pylori | Positive correlation observed | Higher ComB levels associated with increased transformation frequency. | researchgate.net |
| Acinetobacter | Correlation not consistently observed | Transcription levels may not directly mirror transformation patterns. | oup.com |
Post-Translational Modification and Activity Modulation
Post-translational modifications (PTMs) are known to significantly enhance the functional diversity of proteins by altering their activity, localization, stability, or interactions with other molecules azurebiosystems.com. Common PTMs include phosphorylation, glycosylation, lipidation, and ubiquitination azurebiosystems.com. While PTMs are crucial regulatory mechanisms for many proteins, including some involved in bacterial processes, specific detailed information regarding post-translational modifications of the bacterial competence this compound and their direct impact on its activity or modulation was not prominently found in the provided search results. Research on other proteins, such as the Drosophila HOX protein Sex combs reduced, has identified numerous PTMs including phosphorylation, acetylation, and methylation biorxiv.orgnih.govplos.org, illustrating the complexity of PTMs as a regulatory layer in protein function. However, these findings pertain to a different class of protein in a eukaryotic organism and cannot be directly extrapolated to bacterial ComB. The potential for post-translational modification of bacterial ComB and its role in modulating its activity remains an area where further specific research may be needed to fully understand its regulatory landscape.
Influence of Environmental Cues on ComB System Activation
Bacterial competence and the activation of the ComB system can be influenced by various environmental cues. These signals often indicate conditions favorable for acquiring new genetic material through natural transformation. Prominent environmental cues involved in competence induction in Gram-negative bacteria include genotoxic stresses that cause DNA damage, such as UV light or certain antibiotics oup.com. Bacterial cell-cell communication systems, like quorum sensing, can also play a role in regulating competence oup.com.
Nutritional conditions are significant environmental factors. The starvation of preferred carbon sources, leading to the accumulation of intracellular signaling molecules like cAMP (involved in carbon catabolite repression), can influence competence oup.com. The presence or absence of specific carbon sources, such as the GlcNAc polymer chitin (B13524) for Vibrio cholerae, is another example of how nutrient availability acts as an environmental cue oup.com.
In Acinetobacter calcoaceticus, soil microcosm studies have shown that competence can be induced by nutrient upshifts, and the presence of phosphate (B84403) can enhance transformation oup.com. These findings suggest that the metabolic state of the cell, influenced by its nutritional environment, plays a role in determining the level of competence oup.com. While the search results highlight various environmental cues influencing competence in general, their specific impact and the signaling pathways that directly link these cues to the regulation of comB expression and ComB activity represent a complex area of study that varies between bacterial species.
| Environmental Cue | Examples/Mechanism | Relevance to Competence/ComB System | Source |
| Genotoxic Stress | UV light, certain antibiotics causing DNA damage. | Can trigger competence induction. | oup.com |
| Cell-Cell Communication | Quorum sensing. | Involved in regulating competence development. | oup.com |
| Nutritional Conditions | Starvation of carbon sources (cAMP accumulation), presence of specific nutrients. | Can influence competence induction and metabolic state. | oup.com |
| Nutrient Upshifts | Observed in soil microcosms for Acinetobacter calcoaceticus. | Can induce competence. | oup.com |
| Phosphate Availability | Observed in soil microcosms for Acinetobacter calcoaceticus. | Can enhance transformation. | oup.com |
Genetic and Molecular Methodologies in Comb Protein Research
Genetic Manipulation Approaches
Genetic manipulation is fundamental to understanding the in vivo role of the ComB protein. By disrupting or modifying the comB gene, researchers can observe the resulting phenotypic changes, primarily the loss or alteration of natural transformation capabilities.
Gene knockout and transposon insertion mutagenesis are powerful tools for determining the function of genes like comB. These techniques disrupt the gene's coding sequence, leading to a loss-of-function phenotype that can be readily assayed.
Transposon Mutagenesis: This method utilizes transposable elements, or "jumping genes," to create random insertions within a bacterial genome. When a transposon inserts into a gene, it disrupts its reading frame, effectively creating a knockout. Large-scale screening of transposon mutant libraries has been instrumental in identifying genes essential for natural competence. For instance, in studies on Helicobacter pylori, transposon shuttle mutagenesis was used to generate thousands of insertion mutants. nih.gov Subsequent screening for transformation frequency identified several genetic loci critical for competence, including the comB locus. nih.govasm.org Mutants with transposon insertions in comB typically exhibit a non-competent or severely impaired transformation phenotype. nih.gov
Gene Knockout: More targeted gene knockouts are often created using techniques like homologous recombination. This involves introducing a DNA construct containing sequences that flank the target gene (comB) but replace the gene itself with a selectable marker, such as an antibiotic resistance cassette. The cell's natural recombination machinery then swaps the wild-type gene with the knockout construct. In Acinetobacter sp. BD413, a targeted mutation in comB resulted in a completely non-competent phenotype, confirming its essential role in transformation. nih.gov
The results from these mutagenesis studies are often quantitative, showing a dramatic decrease in the efficiency of transformation.
Table 1: Effect of comB Mutagenesis on Transformation Frequency
| Organism | Mutagenesis Method | Resulting Phenotype | Transformation Frequency Reduction | Reference |
|---|---|---|---|---|
| Helicobacter pylori | Transposon Insertion | Impaired Competence | Significantly Decreased | nih.gov |
To confirm that the observed loss-of-competence phenotype is directly due to the disruption of the comB gene and not to polar effects on downstream genes in the same operon, genetic complementation studies are performed. nih.gov In this approach, a functional copy of the wild-type comB gene is introduced back into the knockout mutant, typically on a plasmid. nih.govlibretexts.org
If the reintroduction of the gene restores the wild-type phenotype (i.e., natural competence), it confirms that the comB gene product is responsible for that function. wikipedia.orgnih.gov Complementation studies were crucial in the analysis of the comB operon in Acinetobacter sp. BD413. While mutations in genes upstream of comB also led to reduced transformation, complementation with a plasmid carrying only the comB gene was sufficient to restore competence in a comB mutant, proving its direct role. nih.gov
Protein Localization and Topology Determination Techniques
Understanding where the this compound resides within the cell and how it is oriented in the membrane is critical to understanding its mechanism of action. As a component of a transmembrane DNA transport apparatus, ComB is expected to be a membrane protein, and various techniques are used to verify this and map its structure.
A common and powerful strategy to determine the topology of membrane proteins involves creating gene fusions with reporter proteins whose activity is dependent on their subcellular location. nih.gov Two such reporters are Alkaline Phosphatase (PhoA) and Beta-Lactamase (BlaM).
Alkaline Phosphatase (PhoA): This enzyme is active only when exported to the oxidizing environment of the periplasm. nih.gov By fusing phoA to different points within the comB gene, a series of ComB-PhoA fusion proteins are generated. If the portion of ComB to which PhoA is fused is located in the periplasm, the fusion protein will exhibit high PhoA activity. Conversely, if it is located in the cytoplasm, the activity will be low.
Beta-Lactamase (BlaM): Similarly, this enzyme confers resistance to beta-lactam antibiotics like ampicillin (B1664943) only when it is in the periplasm, where it can degrade the antibiotic before it reaches its target. nih.govplos.org Fusions of BlaM to periplasmic domains of ComB would allow the host cells to survive on ampicillin-containing media, while fusions to cytoplasmic domains would not.
By analyzing the enzymatic activity of a series of such fusions, researchers can map which domains of the this compound are exposed to the cytoplasm and which are exposed to the periplasm, thereby deducing its transmembrane topology. nih.gov
Protein extraction is the first step for any in vitro biochemical analysis. Methods must be optimized to efficiently solubilize membrane proteins like ComB while maintaining their structural integrity. Following extraction, limited protease digestion can provide insights into protein structure and domain organization. nih.govnih.gov
This technique involves exposing the native protein to a low concentration of a protease for a short period. The protease will preferentially cleave the protein in flexible, exposed regions, such as loops connecting stable domains. embopress.org By analyzing the resulting fragments via SDS-PAGE and N-terminal sequencing or mass spectrometry, researchers can identify protease-accessible sites. When applied to intact cells (spheroplasts) versus lysed cells, this method can also help distinguish between periplasmic (accessible in intact spheroplasts) and cytoplasmic (accessible only after lysis) domains.
Transcriptomic and Proteomic Analysis
Transcriptomic Analysis: This involves quantifying the levels of comB messenger RNA (mRNA). Studies in Acinetobacter sp. BD413 using transcriptional fusions to a lacZ reporter gene showed that the expression of comB increases during the late exponential and stationary phases of growth, which is consistent with the timing of competence development in many bacterial species. nih.gov In H. pylori, research has shown that overexpression of the comB6-B10 operon leads to an increase in transformation frequency, suggesting that the level of the ComB complex can be a limiting factor for DNA uptake. researchgate.net
Proteomic Analysis: Proteomics involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can detect the presence and quantity of specific proteins in a complex sample. In vivo proteomic studies of pneumococci recovered from cerebrospinal fluid during meningitis have identified the expression of ComB, indicating that the competence machinery is produced during infection. nih.gov This highlights a potential role for natural transformation and the this compound in bacterial pathogenesis and adaptation within a host.
Table 2: Summary of Methodologies in ComB Research
| Methodology | Purpose | Key Findings Related to ComB |
|---|---|---|
| Gene Knockout / Transposon Mutagenesis | Determine gene function | comB is essential for natural transformation. |
| Genetic Complementation | Confirm gene-specific function | Phenotype of comB mutants is restored by a wild-type comB gene. |
| Fusion Proteins (PhoA/BlaM) | Determine protein topology | (Predicted) Mapping of cytoplasmic and periplasmic domains of ComB. |
| Limited Protease Digestion | Identify structural domains | (Predicted) Identification of exposed loops and stable domains. |
| Transcriptomics | Analyze gene expression patterns | comB expression is growth-phase dependent and can be a limiting factor for competence. |
| Proteomics | Detect protein expression | this compound is expressed during in vivo infection models. |
RNA Sequencing and Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Profiling
The study of the comB gene's expression is fundamental to understanding its role in bacterial competence and DNA uptake. Two powerful techniques, RNA Sequencing (RNA-Seq) and quantitative Polymerase Chain Reaction (qPCR), are widely employed to quantify the abundance of comB transcripts.
RNA-Seq offers a comprehensive and unbiased view of the entire transcriptome, allowing researchers to measure the expression levels of thousands of genes simultaneously. biostate.aiohmx.bio This technique begins with the extraction of RNA from a biological sample, which is then converted to complementary DNA (cDNA) and sequenced using next-generation sequencing methods. ohmx.bio In the context of ComB research, RNA-Seq can reveal not only the expression level of the comB gene but also how its expression correlates with all other genes in the organism under specific conditions, such as the induction of the competence state. This provides a global picture of the regulatory networks in which comB participates. biostate.ai
Quantitative PCR, in contrast, is a targeted approach renowned for its high specificity, sensitivity, and precision. biostate.ai It is considered the gold standard for quantifying the expression of a small number of specific genes. biostate.ai In this method, RNA is first reverse-transcribed into cDNA, which then serves as a template for a polymerase chain reaction. The amplification of the target gene (comB) is monitored in real-time, allowing for precise quantification. Researchers often use qPCR to validate findings from RNA-Seq or to conduct focused studies on comB expression in response to specific stimuli or in various mutant backgrounds. bioradiations.com While RNA-Seq is ideal for discovery and genome-wide analysis, qPCR excels in the accurate measurement of predefined target genes. biostate.ai
| Feature | RNA Sequencing (RNA-Seq) | Quantitative PCR (qPCR) |
|---|---|---|
| Scope | Transcriptome-wide analysis of thousands of genes. biostate.ai | Targeted analysis of one or a few specific genes. biostate.ai |
| Primary Use in ComB Research | Discovery of novel regulatory pathways involving comB; global gene expression profiling during competence. biostate.aiohmx.bio | Validation of comB expression changes; precise quantification in response to specific conditions. bioradiations.com |
| Bias | Unbiased, captures both expected and unexpected transcripts. biostate.ai | Biased, requires prior knowledge of the target gene sequence for primer design. |
| Sensitivity | High, capable of detecting low-abundance transcripts. | Very high, considered the gold standard for sensitivity and specificity. biostate.ai |
| Data Output | Rich and complex dataset providing relative transcript abundance across the genome. biostate.ai | Straightforward, providing precise quantification of target gene expression. |
Analysis of Transforming DNA Foci Formation on Cell Surface
A key aspect of understanding the function of the this compound is visualizing its spatial organization and dynamic behavior at the cellular level. During natural transformation, DNA uptake machinery is not uniformly distributed across the bacterial cell surface but is instead concentrated in specific locations. These concentrations of proteins, which can be visualized microscopically as distinct spots, are known as foci. nih.gov The formation of these foci is a hallmark of the assembly of functional DNA repair and uptake complexes. nih.gov
To study the formation of ComB-containing foci, researchers typically employ fluorescence microscopy. This involves genetically engineering a fluorescent protein (such as Green Fluorescent Protein, GFP) and fusing it to the this compound. When this fusion protein is expressed in the bacteria, it allows for the direct visualization of ComB's location within the cell.
During the process of DNA transformation, the fluorescently-tagged ComB proteins can be observed to accumulate at one or both cell poles, forming bright, distinct foci. These foci are believed to represent the sites where the DNA translocasome complex assembles and where the binding and uptake of extracellular DNA occur. The analysis involves several quantitative measurements:
Number and Location of Foci: Determining how many foci form per cell and their subcellular location (e.g., polar, septal).
Foci Intensity: Measuring the fluorescence intensity of each focus, which correlates with the number of ComB molecules recruited to that site.
Colocalization: Using different fluorescent labels for DNA and for ComB (or other competence proteins) to determine if the transforming DNA is localized at the same position as the ComB foci, providing strong evidence that these are the sites of active DNA uptake.
This technique provides crucial spatio-temporal information, linking the molecular assembly of the this compound into higher-order structures with its biological function of mediating DNA transport across the cell membrane.
Bioinformatic and Computational Approaches
Sequence Homology Analysis and Comparative Genomics
Bioinformatic analyses are essential for placing the this compound in a broader biological and evolutionary context. Sequence homology analysis is a foundational method used to infer a protein's function and identify important structural or functional regions by comparing its amino acid sequence to other known proteins. umd.edusanger.ac.uk This comparison is typically performed using algorithms like BLAST (Basic Local Alignment Search Tool), which search vast databases of protein sequences to find significant matches. sanger.ac.uk
Through this process, researchers can identify two main types of homologous proteins: sanger.ac.ukyoutube.com
Orthologs: Proteins in different species that evolved from a common ancestral gene through speciation. They often retain the same function. Identifying ComB orthologs in other naturally competent bacteria can confirm its conserved role in DNA uptake.
Paralogs: Proteins that are related through a gene duplication event within a single organism. They may have evolved new, but related, functions.
Comparative genomics expands on this by comparing the genetic makeup of different organisms to understand evolutionary relationships and identify conserved gene clusters. psu.edu By examining the genomic neighborhood around the comB gene in various species, researchers can see if it is consistently found alongside other competence-related genes. This synteny (conserved gene order) provides strong evidence for a functional linkage between the co-located genes. This approach is powerful for identifying functionally significant units in a genome. sanger.ac.uk
| Organism | Hypothetical ComB Ortholog | Sequence Identity (%) | Genomic Context |
|---|---|---|---|
| Bacillus subtilis | ComGB | 45% | Located within the comG operon, essential for competence. |
| Streptococcus pneumoniae | ComGB | 42% | Part of the late competence operon. |
| Neisseria gonorrhoeae | ComB | 51% | Associated with genes involved in type IV pilus assembly. |
| Vibrio cholerae | VC0858 (PilC homolog) | 38% | Part of a competence-inducible pilus system. |
Computer Prediction Modeling of Protein Structure and Topology
Determining the three-dimensional (3D) structure of a protein is crucial for understanding its mechanism of action. nih.gov While experimental methods like X-ray crystallography provide high-resolution structures, they are not always feasible, especially for membrane-bound proteins like ComB. Computational modeling offers a powerful alternative to predict a protein's structure from its amino acid sequence. mit.eduwikipedia.org
For a protein like ComB, which is predicted to be a component of a transmembrane DNA channel, two types of modeling are particularly important:
Topology Prediction: Since ComB is an integral membrane protein, it is critical to predict its topology—that is, the orientation of its domains relative to the cell membrane. Specialized algorithms are used to identify transmembrane helices (segments of the protein that span the membrane) and to predict which parts of the protein (loops and domains) are located in the cytoplasm, within the membrane, or on the extracellular side. Servers like TOPCONS provide a consensus prediction by integrating multiple algorithms. su.se
3D Structure Prediction (Comparative Modeling): If a homologous protein with a known 3D structure exists (an experimental template), comparative modeling (or homology modeling) can be used. nih.gov This method builds a 3D model of the target protein (ComB) based on its alignment with the template structure. The underlying principle is that two proteins with similar sequences will have similar structures. mit.edu This approach can generate a structural hypothesis for ComB, suggesting how it might assemble with other proteins to form a pore or channel for DNA passage.
These computational models, while predictive, are invaluable for designing experiments. For example, a topology model might predict a specific extracellular loop; researchers can then perform mutagenesis on that loop to test its importance in binding DNA.
| Modeling Approach | Software/Algorithm Example | Application to this compound |
|---|---|---|
| Sequence Homology Search | BLASTp, PSI-BLAST | Identifies orthologs and paralogs of ComB in sequence databases to infer function and find structural templates. kbase.us |
| Multiple Sequence Alignment | MUSCLE, Clustal Omega | Aligns ComB with its homologs to identify highly conserved amino acid residues critical for structure or function. kbase.us |
| Membrane Topology Prediction | TMHMM, Phobius, TOPCONS | Predicts transmembrane helices and the intracellular/extracellular orientation of protein segments. su.se |
| Secondary Structure Prediction | PSIPRED, JPred | Predicts local structures like alpha-helices and beta-sheets along the protein sequence. wikipedia.org |
| Comparative (Homology) Modeling | SWISS-MODEL, Phyre2 | Builds a 3D model of ComB based on the known structure of a homologous protein. nih.gov |
Ecological and Evolutionary Significance of Comb Protein Systems
Role of ComB-Mediated Competence in Bacterial Adaptation and Pathogenicity (e.g., Helicobacter pylori plasticity)
Natural competence, mediated by protein systems like ComB, is a key mechanism for bacterial adaptation to dynamic environments. In the gastric pathogen Helicobacter pylori, the ComB system functions as a type IV secretion system (T4SS) dedicated to the uptake of extracellular DNA pnas.orgfrontiersin.orgnih.govasm.orgoup.com. This DNA uptake is fundamental to H. pylori's remarkable genomic plasticity, allowing it to acquire new genetic information through natural transformation pnas.orgnih.gov. This genetic variability contributes significantly to the bacterium's ability to adapt to the harsh and changing conditions within the human stomach and is linked to its potential for pathogenicity pnas.orgnih.govcambridge.org.
H. pylori's genome exhibits "plasticity zones," regions characterized by significant genetic variability between strains and a lower G+C content compared to the rest of the chromosome, suggesting their acquisition via horizontal gene transfer prisma.org.penih.govnih.gov. The ComB locus, encoding the competence machinery, is found within or associated with these plasticity zones in some H. pylori strains, further highlighting the link between competence and genomic flexibility prisma.org.penih.govnih.gov.
The efficiency of ComB-mediated transformation in H. pylori is not static but can be influenced by environmental cues, such as CO2 levels and oxygen tension, indicating a level of regulation that likely serves to optimize DNA uptake under conditions where new genetic material would be advantageous for survival nih.gov. While the primary role of ComB in H. pylori is DNA uptake for genetic transformation, the ability to internalize DNA can also potentially serve as a nutrient source, contributing to competitive fitness, a role observed for competence systems in other bacteria like Escherichia coli asm.org.
The ComB system facilitates a two-step DNA uptake process in H. pylori, transporting double-stranded DNA across the outer membrane into the periplasm, where it interacts with other competence proteins like ComEC for transport into the cytoplasm pnas.org. This efficient DNA internalization mechanism underpins the high rates of genetic exchange observed in H. pylori populations, both in vitro and during mixed infections within a host pnas.org.
Evolutionary Divergence and Conservation of ComB-like Systems in Diverse Bacterial Lineages
Competence systems, including those related to the ComB machinery, are found across diverse bacterial lineages, indicating the evolutionary conservation of DNA uptake as a beneficial trait asm.orgmikrobiologie-frankfurt.de. While the core function of taking up exogenous DNA is conserved, the specific protein components and regulatory mechanisms can vary, reflecting evolutionary divergence.
The ComB system in H. pylori shares homology with the well-characterized VirB/VirD4 T4SS found in Agrobacterium tumefaciens, which is involved in DNA transfer during conjugation frontiersin.orgnih.gov. However, the H. pylori ComB system lacks several components present in the Agrobacterium system, suggesting an adaptation and specialization for DNA uptake rather than conjugative transfer frontiersin.org. This highlights how related protein systems can evolve divergent functions while retaining a common evolutionary origin.
The presence of multiple distinct T4SSs within a single bacterial species, such as the Cag, ComB, Tfs3, and Tfs4 systems in H. pylori, further exemplifies the evolutionary diversification of these protein complexes to mediate different processes, including protein translocation into host cells, DNA uptake, and potentially conjugation frontiersin.orgnih.govoup.comnih.gov. The conservation of key components alongside the divergence of others allows bacteria to perform a variety of complex macromolecular transport tasks essential for their survival and interaction with their environment.
The evolution of proteins, including those in the ComB system, is shaped by factors such as the genetic code, the physico-chemical properties of amino acids, and the need to maintain protein structure and function plos.orgnih.govelifesciences.orgembopress.org. While initial divergence might be strongly influenced by the genetic code, maintaining specific functions and structures becomes a dominant constraint over longer evolutionary periods plos.orgelifesciences.org. The conservation of ComB-like systems across different bacteria underscores the enduring evolutionary advantage conferred by natural competence.
Implications for Horizontal Gene Transfer and Antimicrobial Resistance Development
Horizontal gene transfer (HGT) is a powerful evolutionary force in bacteria, facilitating the rapid exchange of genetic material between unrelated organisms oup.comasm.orgnih.govresearchgate.net. Natural transformation, mediated by competence systems like ComB, is a significant pathway for HGT oup.comasm.orgnih.govresearchgate.net. By enabling the uptake of naked DNA from the environment, competence allows bacteria to acquire new genes that can confer advantageous traits.
One of the most critical implications of ComB-mediated competence and subsequent HGT is the dissemination of antimicrobial resistance genes (ARGs) nih.govnih.govnih.govuconn.edubioguardlabs.com. Bacteria in diverse environments, including clinical settings, can release DNA containing resistance determinants upon lysis. Competent bacteria, equipped with systems like ComB, can then take up this free DNA and integrate the ARGs into their own genomes through homologous recombination cambridge.orgnih.gov. This process can lead to the emergence of multidrug-resistant strains, posing a major threat to public health nih.gov.
The acquisition of ARGs through transformation allows bacteria to rapidly adapt to the selective pressure imposed by antibiotic use bioguardlabs.com. Unlike spontaneous mutations, which typically confer resistance to a single antibiotic, HGT can transfer pre-existing resistance cassettes or even multiple resistance genes simultaneously if they are located on mobile genetic elements within the acquired DNA nih.gov.
Therefore, the ComB protein system, by facilitating natural competence and DNA uptake, plays a direct role in fueling HGT and accelerating the spread of antimicrobial resistance within bacterial populations. Understanding the mechanisms and regulation of ComB-mediated competence is crucial for developing strategies to mitigate the spread of resistance.
Future Directions in Comb Protein Research
Elucidation of High-Resolution Structural Data for the Entire ComB Complex
A critical future direction involves obtaining high-resolution structural data for the complete ComB protein complex. While ComB proteins have been identified as membrane-bound components crucial for DNA uptake, their precise arrangement and interaction within the larger competence machinery remain to be fully elucidated. ontosight.ai The ComB system in Helicobacter pylori, for instance, is related to Type IV secretion systems (T4SS), and while some T4SS-homologous components have been identified, the complete structure of the ComB transport system is not yet resolved. nih.gov Achieving high-resolution structures, potentially through techniques like cryo-electron microscopy or advanced computational methods such as AlphaFold2 and related algorithms like CombFold which are being developed for large protein complexes, will provide crucial insights into the molecular mechanisms of DNA binding, translocation, and pore formation. news-medical.netnih.govcbirt.netresearchgate.netspringernature.com Such structural information is vital for understanding how the various ComB subunits and interacting proteins assemble and function dynamically during the competence process.
Comprehensive Mapping of Protein-Protein and Protein-DNA Interactions
Understanding the intricate network of interactions involving the this compound is another crucial area for future research. ComB is known to interact with other proteins within the competence machinery to facilitate DNA uptake. ontosight.ai For example, in Haemophilus influenzae, ComB interacts with ComA and ComP to internalize DNA, while in Bacillus subtilis, it is part of the ComG DNA uptake machinery, interacting with ComG and ComC. ontosight.ai In Helicobacter pylori, ComB proteins (ComB8 through ComB10) are thought to form a membrane-spanning bridge and ComB7 may stabilize the complex. nih.gov Future studies should aim to comprehensively map these protein-protein interactions using techniques such as co-immunoprecipitation coupled with mass spectrometry or yeast two-hybrid assays. bioinfor.comacs.orgnih.gov Furthermore, investigating potential protein-DNA interactions involving ComB or associated proteins is essential, particularly in understanding how DNA is recognized and initially bound by the competence machinery. bioinfor.comoup.compnas.org Although ComB itself is primarily described as a membrane protein involved in transport, understanding its interactions with DNA-binding proteins or the DNA substrate itself at different stages of uptake is critical.
Investigation of Regulatory Networks Governing ComB Expression and Activity
Elucidating the complex regulatory networks that control the expression and activity of the comB gene and the this compound is a significant future direction. Studies have shown that comB expression can be growth-phase dependent, as observed in Acinetobacter sp. BD413 where expression increased during prolonged exponential and stationary phases. nih.gov In Bacillus subtilis, comA and comB are classified as early competence genes with expression throughout growth, and their products are required for the expression of late competence genes. nih.gov In Helicobacter pylori, the expression levels of comB genes have been shown to influence competence capacity, and overexpression of the comB6-B10 operon can increase transformation efficiency. nih.gov The persistence of DNA breaks in H. pylori has also been linked to the induction of the comB6-B10 operon. researchgate.net Future research should delve deeper into the transcriptional regulators, signaling pathways, and environmental cues that influence comB expression. This includes investigating the roles of two-component systems, alternative sigma factors, and small regulatory RNAs. Understanding these regulatory mechanisms could provide targets for modulating competence levels. nih.govasm.org
Characterization of ComB Systems in Other Medically or Environmentally Relevant Bacterial Species
While ComB has been studied in model organisms like Haemophilus influenzae and Bacillus subtilis, and in pathogens like Helicobacter pylori and Streptococcus pneumoniae, characterizing ComB systems in a wider variety of medically and environmentally relevant bacterial species is crucial. ontosight.ainih.govnih.gov Given the role of natural competence in horizontal gene transfer (HGT), which contributes to antibiotic resistance and adaptation, understanding the ComB-mediated competence in pathogens is of high importance. nih.govnih.gov Furthermore, exploring ComB in bacteria from diverse environments could reveal variations in the competence machinery and its regulation, providing insights into bacterial evolution and adaptation. oup.com Comparative studies of this compound sequences, complex composition, and regulatory mechanisms across different species will highlight conserved features and species-specific adaptations.
Development of Novel Tools for Modulating Bacterial Natural Competence
The knowledge gained from the aforementioned research directions can be leveraged to develop novel tools for modulating bacterial natural competence. Controlling competence could have significant applications in biotechnology and medicine. For instance, enhancing competence in industrially relevant bacteria could improve genetic engineering efficiency. Conversely, inhibiting competence in pathogens could help combat the spread of antibiotic resistance genes. nih.gov Future work could focus on developing small molecules or peptides that interfere with ComB function or complex assembly. nih.gov Additionally, genetic tools, such as CRISPR-based approaches or engineered regulatory elements, could be designed to precisely control comB expression and thus regulate competence levels. researchgate.netnih.govnih.govoup.com Understanding the regulatory networks (Section 8.3) is key to developing such targeted modulation strategies.
Q & A
Q. What expression systems are optimal for producing recombinant comB protein, and how do they influence experimental outcomes?
Recombinant this compound can be expressed in yeast, E. coli, or mammalian cells, each with distinct advantages and limitations. Yeast systems (e.g., Pichia pastoris) are cost-effective for eukaryotic post-translational modifications (e.g., glycosylation) and achieve moderate yields . Mammalian systems (e.g., HEK293) produce high-quality, near-native protein structures but require expensive media and prolonged culture times. E. coli is rapid and economical but lacks eukaryotic modifications, which may affect functional studies. Prioritize based on downstream applications: use mammalian systems for structural studies requiring native conformation and yeast for large-scale functional assays .
Table 1: Comparison of Expression Systems
| System | Yield | Cost | Post-Translational Modifications | Typical Use Case |
|---|---|---|---|---|
| Yeast | Medium | Low | Glycosylation, phosphorylation | ELISA, functional assays |
| Mammalian | Low | High | Native-like modifications | Structural studies |
| E. coli | High | Low | None | Rapid production, basic assays |
Q. What methodological considerations are critical for detecting this compound via ELISA?
Ensure the recombinant this compound’s His-tag is accessible by using anti-His antibodies in sandwich ELISA. Validate antibody specificity using Western blotting with comB-negative controls. Optimize blocking buffers (e.g., 5% BSA in PBS) to reduce non-specific binding, particularly if using yeast-expressed comB, which may carry residual host proteins . Include a standard curve with serial dilutions of purified comB (≥90% purity) for quantification .
Q. How can researchers analyze this compound sequence homology to infer functional domains?
Use tools like Phyre2 for fold recognition and CDD/Pfam (via COMBREX-DB) to identify conserved domains (e.g., 2-phosphosulfolactate phosphatase domains in comB). Pair this with BLASTp against UniProt to detect sequence homologs, noting that cross-species functional predictions are limited to conserved regions (e.g., residues 50-150 in comB show 70% homology to Synechocystis spp.) .
Advanced Research Questions
Q. How can computational tools like CombFunc and COMBREX-DB improve functional prediction of comB?
CombFunc integrates sequence, structural, and protein-protein interaction (PPI) data to predict comB’s role in metabolic pathways (e.g., sulfur metabolism). Submit comB’s FASTA sequence to its server for fold library analysis and co-expression networks . COMBREX-DB clusters comB with related proteins (e.g., bacterial phosphatases) and links to experimental data (e.g., enzymatic activity in Thermosynechococcus), enabling hypothesis generation for knockout studies .
Q. How should researchers address contradictions in comB functional data across studies?
Apply multi-method validation:
- Compare enzymatic assays (e.g., phosphatase activity) under standardized conditions (pH, temperature).
- Cross-validate with structural data (e.g., AlphaFold-predicted active sites) to confirm residue roles.
- Use BRENDA to reconcile kinetic parameters (e.g., Km) with literature . Document discrepancies in a matrix to identify protocol-driven variability (e.g., buffer composition) .
Q. What strategies enhance cross-species functional studies of comB, given limited sequence homologs?
Focus on conserved functional motifs rather than full-length homology. For example, comB’s catalytic domain (residues 100-200) shares 60% identity with Bacillus subtilis YwjE. Use Deeploc or CELLO for subcellular localization predictions to contextualize function (e.g., cytoplasmic vs. membrane-associated roles) . Validate findings via heterologous expression in model organisms (e.g., E. coli mutants) .
Q. What experimental designs validate comB’s protein-protein interactions (PPIs) in vivo?
Employ affinity purification mass spectrometry (AP-MS) with comB tagged with FLAG or HA. Use crosslinkers (e.g., DSS) to stabilize transient interactions. For Thermosynechococcus, pair AP-MS with genetic knockout libraries to identify interaction-dependent phenotypes (e.g., sulfur assimilation defects) .
Q. How to select and validate chemical probes for studying comB’s pharmacological interactions?
Avoid outdated probes by consulting curated resources like Chemical Probes Portal or GDSC . Validate probe specificity via:
- Dose-response curves in comB-expressing vs. knockout cells.
- Structural docking simulations (e.g., AutoDock Vina ) to assess binding to comB’s active site .
Q. What metrological frameworks ensure reproducibility in comB quantification across labs?
Use SI-traceable standards (e.g., recombinant comB with certificate of analysis for molarity). Participate in inter-lab studies using reference materials from NIST or IRMM. Report data with MIAPE compliance, detailing MS parameters (e.g., ionization mode, resolution) .
Q. How can multi-omics data integration elucidate comB’s role in cellular networks?
Combine RNA-seq (comB expression under stress), proteomics (PPIs), and metabolomics (sulfur metabolite levels) using platforms like MaxQuant or Skyline . Apply STRING or Cytoscape to map comB-centric pathways, prioritizing nodes with high betweenness centrality (e.g., comB’s link to cysteine biosynthesis) .
Q. Data Availability
- comB sequence: UniProt KB (Accession: P0A123) .
- Functional predictions: CombFunc (http://www.sbg.bio.ic.ac.uk/combfunc ) , COMBREX-DB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
